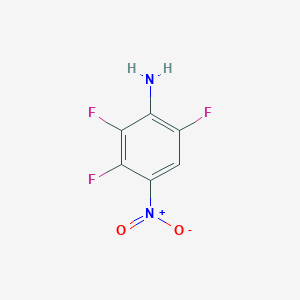

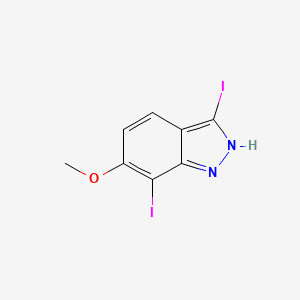

2,3,6-Trifluoro-4-nitroaniline

Übersicht

Beschreibung

2,3,6-Trifluoro-4-nitroaniline is an aniline derivative . It is a building block used in chemical synthesis .

Synthesis Analysis

The synthesis of 2,3,6-Trifluoro-4-nitroaniline involves several steps. One method involves the use of dry Potassium monofluoride and phase-transfer catalyst tetramethyl ammonium chloride . The reaction is heated to 180°C for 6-8 hours. After the reaction is cooled to room temperature, the filtrate is subjected to underpressure distillation .Physical And Chemical Properties Analysis

2,3,6-Trifluoro-4-nitroaniline has a molecular weight of 192.10 . It has a melting point of 59-61°C . The compound has a density of 1.7±0.1 g/cm³ . It has a boiling point of 287.6±35.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Differentiation of Isomers

2,3,6-Trifluoro-4-nitroaniline, among other fluoronitroanilines, has been studied for its distinct behavior in negative-ion electrospray ionization mass spectrometry. This compound exhibits unique fragmentation patterns, enabling the differentiation of isomeric structures. The in-source fragmentation induced by cone voltage increase is a key technique in this differentiation, as demonstrated in a study by Gierczyk et al. (2006) (Gierczyk et al., 2006).

Hydrogen Bonding and Molecular Structure

Research by Glidewell et al. (2002) explored the hydrogen bonding in C-substituted nitroanilines, including 2,3,6-Trifluoro-4-nitroaniline. They found that the molecular structure and hydrogen bonding patterns are significantly influenced by the substitution pattern of aromatic rings with fluorine atoms, leading to the formation of complex molecular structures (Glidewell et al., 2002).

Oxidation and Reduction Reactions

Studies on the oxidation of perfluoroaromatics, including various nitroaniline compounds, have shown that 2,3,6-Trifluoro-4-nitroaniline reacts with nitrous acid to form different derivatives. This reaction demonstrates the compound's reactivity and potential for forming diverse chemical entities, as discussed by Hudlicky and Bell (1974) (Hudlicky & Bell, 1974).

Spectroscopic and Quantum Mechanical Characterization

Yildirim (2019) conducted a study on the spectroscopic and quantum mechanical characterization of 2-trifluoromethyl-4-nitroaniline, a related compound. This research included analyses of structural, vibrational, and electronic properties, providing insights into the compound's molecular behavior (Yildirim, 2019).

Environmental Applications

2,3,6-Trifluoro-4-nitroaniline's related compounds, such as 2-chloro-4-nitroaniline, have been utilized in environmental applications, such as the biodegradation of pollutants. For example, Khan et al. (2013) investigated the aerobic degradation pathway of 2-chloro-4-nitroaniline by Rhodococcus sp., which has implications for environmental remediation (Khan et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,3,6-trifluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRCFULIICUDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)N)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trifluoro-4-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424162.png)

![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)

![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)

![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)

![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)

![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)

![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)